3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine
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Overview
Description
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Interaction
- Dopamine D1 Receptor Selectivity : A study synthesized a series of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans to act as D1 selective antagonists. These compounds exhibited potent in vitro D1 antagonist properties and interesting in vivo dopaminergic activities (Michaelides et al., 1991).
Synthesis of Pharmaceutical Intermediates
- Synthesis of PD128907 Intermediate : A study focused on synthesizing 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate of the dopamine D3 receptor selective agonist PD128907. This synthesis involved multiple steps and resulted in a total yield of 43.4% (Jin, 2006).
Pharmacological Applications
- Myorelaxant Activity and Insulin Secretion : N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides were evaluated for their myorelaxant activity on rat uterus, rat aortic rings, and rat pancreatic β-cells. Some compounds showed strong myorelaxant activity, with minimal effect on insulin secretion and vascular myogenic activity (Khelili et al., 2012).
Coronary Vasodilation
- Selective Coronary Vasodilatory Activity : A study synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, which exhibited potent antihypertensive activity and selective coronary vasodilation without significant hypotensive and tachycardiac effects (Cho et al., 1996).
Antihypertensive Activity
- Hypotensive Activity with Peripheral and Central Activities : Another study explored 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, which showed hypotensive activity and were found to be alpha 1-adrenergic antagonists (Mccall et al., 1982).
Serotonergic and Dopaminergic Activities
- 5-HT1A Receptor Ligands and Potential Anxiolytic Agents : A study synthesized spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] with various substitutions and evaluated them for their serotonergic and dopaminergic activities. Some compounds showed high affinity for 5-HT1A receptors and were potential anxiolytic agents (Comoy et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFRQAGLYVIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-20-6 |
Source
|
Record name | (3,4-dihydro-1H-2-benzopyran-6-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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